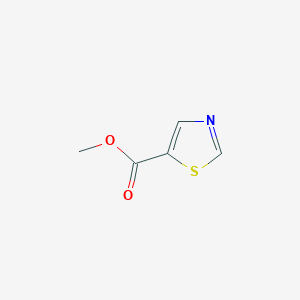
Pyritidium Bromide
Übersicht
Beschreibung
Pyritidium Bromide is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound is a quaternary ammonium salt that has been synthesized using various methods.
Wirkmechanismus
Pyritidium Bromide works by disrupting the cell membrane of microorganisms, leading to cell death. It does this by binding to the cell membrane and disrupting the lipid bilayer. Additionally, Pyritidium Bromide has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cell growth.
Biochemische Und Physiologische Effekte
Pyritidium Bromide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cell growth. Additionally, Pyritidium Bromide has been shown to disrupt the cell membrane of microorganisms, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyritidium Bromide is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, Pyritidium Bromide is relatively easy to synthesize and has a low toxicity profile.
One of the main limitations of Pyritidium Bromide is that it can be toxic to mammalian cells at high concentrations. Additionally, Pyritidium Bromide has been shown to have limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Pyritidium Bromide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, researchers are interested in exploring the potential use of Pyritidium Bromide in the treatment of cancer and other diseases.
Another area of interest is the development of new formulations of Pyritidium Bromide that can improve its solubility and bioavailability. This could make it easier to work with in experiments and could improve its effectiveness as a treatment for various diseases.
Conclusion:
In conclusion, Pyritidium Bromide is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. It has been shown to have broad-spectrum antimicrobial activity and has been studied for its potential use in the treatment of cancer. While there are limitations to its use, researchers are interested in exploring new synthesis methods and formulations that could improve its effectiveness as a treatment.
Wissenschaftliche Forschungsanwendungen
Pyritidium Bromide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antimicrobial properties and has been used in the treatment of bacterial infections. Additionally, Pyritidium Bromide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
8-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-6-(4-aminophenyl)-5-methylphenanthridin-5-ium-3-amine;bromide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7.2BrH/c1-15-12-24(31-26(29)32(15)2)30-19-9-11-20-21-10-8-18(28)13-23(21)33(3)25(22(20)14-19)16-4-6-17(27)7-5-16;;/h4-14H,1-3H3,(H5,27,28,29,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNYZBNLCCQASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C([N+](=C4C=C(C=CC4=C3C=C2)N)C)C5=CC=C(C=C5)N)N=C(N1C)N.Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931389 | |
| Record name | 2-Amino-4-{[3-amino-6-(4-iminocyclohexa-2,5-dien-1-ylidene)-5-methyl-5,6-dihydrophenanthridin-8-yl]imino}-1,6-dimethyl-3,4-dihydropyrimidin-1-ium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthridinium, 3-amino-8-((2-amino-1,6-dimethylpyridinium-4-yl)amino)-6-(p-aminophenyl)-5-methyl-, dibromide | |
CAS RN |
14222-46-9 | |
| Record name | Phenanthridinium, 3-amino-6-(4-aminophenyl)-8-[(1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino]-5-methyl-, bromide, hydrobromide (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14222-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyritidium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-{[3-amino-6-(4-iminocyclohexa-2,5-dien-1-ylidene)-5-methyl-5,6-dihydrophenanthridin-8-yl]imino}-1,6-dimethyl-3,4-dihydropyrimidin-1-ium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyritidium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















